molecular formula C18H17F3N2O3 B2857868 N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1396874-10-4

N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2857868
CAS No.: 1396874-10-4
M. Wt: 366.34
InChI Key: VELPLCXCBQPADB-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trifluoromethyl group, and an oxalamide moiety

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for probing biological pathways.

Medicine: The medical applications of this compound are being explored, particularly in the development of new therapeutic agents. Its interaction with biological targets can lead to the discovery of novel treatments for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activity, as well as its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the phenylpropyl and trifluoromethylphenyl precursors. These precursors are then reacted under controlled conditions to form the oxalamide linkage.

Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure high yield and purity. This involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Mechanism of Action

The mechanism by which N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The phenyl and trifluoromethyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways.

Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other proteins, influencing signaling pathways and cellular processes. The exact mechanism depends on the specific biological context in which it is used.

Comparison with Similar Compounds

  • N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(chloromethyl)phenyl)oxalamide

  • N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(bromomethyl)phenyl)oxalamide

  • N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(iodomethyl)phenyl)oxalamide

Uniqueness: N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)13-7-4-8-14(11-13)23-17(26)16(25)22-10-9-15(24)12-5-2-1-3-6-12/h1-8,11,15,24H,9-10H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELPLCXCBQPADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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